molecular formula C9H6BrN3 B1502746 5-(6-Bromopyridin-2-yl)pyrimidine CAS No. 440680-33-1

5-(6-Bromopyridin-2-yl)pyrimidine

Cat. No. B1502746
CAS RN: 440680-33-1
M. Wt: 236.07 g/mol
InChI Key: PHZOEDLQYBNPGC-UHFFFAOYSA-N
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Description

“5-(6-Bromopyridin-2-yl)pyrimidine” is a chemical compound . It’s also known as a heterocyclic compound . Heterocyclic compounds are essential building blocks in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been studied extensively. For instance, a Pd-catalyzed, Ru-photoredox-mediated C–H arylation has been applied for converting a series of functionality-inclusive (6-phenylpyridin-2-yl)pyrimidines to single arylated derivatives . Another study reported the synthesis of 2-substituted pyrimidine-5-carboxylic esters .


Molecular Structure Analysis

The molecular structure of “5-(6-Bromopyridin-2-yl)pyrimidine” is represented by the empirical formula C9H6BrN3 . The molecular weight of this compound is 227.10 .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for a similar compound, 4-(5-Bromopyrimidin-2-yl)morpholine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research on pyrimidine derivatives is ongoing, with a focus on their potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrosis activity . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-(6-bromopyridin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZOEDLQYBNPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671756
Record name 5-(6-Bromopyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Bromopyridin-2-yl)pyrimidine

CAS RN

440680-33-1
Record name 5-(6-Bromopyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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